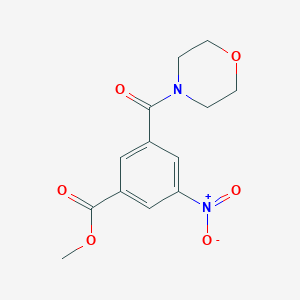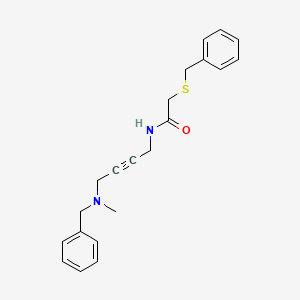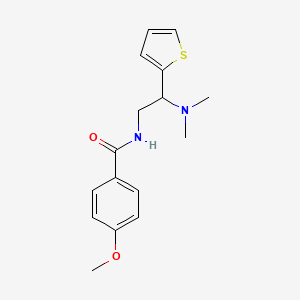
4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or unique aspects of the synthesis .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Alkaline Fusion Reactions
- Application in Alkaline Fusion Reactions : The alkaline fusion of chlorophenyl phenyl sulfones, including derivatives similar to 4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone, leads to the formation of phenol, benzene, and chlorobenzene. This process involves SN2-type replacement and is critical for understanding the reaction pathways in organic synthesis (Furukawa & Ōae, 1968).
Sulfonation Processes
- Role in Sulfonation Processes : Sulfonation of similar compounds, like methyl phenyl sulfate, with concentrated aqueous sulfuric acid, forms various sulfonic acids. This understanding is essential for applications in sulfonation chemistry and the development of sulfonated products (Wit, Woldhuis, & Cerfontain, 2010).
Polymer and Film Development
- Polymer and Film Development : Compounds structurally related to this compound have been used in the creation of semiconducting polymers and films, demonstrating valuable properties for electronic and optical applications (Rusu et al., 2007).
Proton Exchange Membranes
- Development of Proton Exchange Membranes : Chlorophenyl sulfone derivatives are used in synthesizing multiblock copolymers for proton exchange membranes, vital in fuel cell technology (Ghassemi, Ndip, & Mcgrath, 2004).
High-Performance Polymers
- Synthesis of High-Performance Polymers : Similar sulfone compounds are integral in synthesizing poly(aryl ether ketone)s, exhibiting high thermal stability and flame-retardant properties, essential for advanced material science applications (Zhang et al., 2020).
Macrocyclic Aromatic Ether Sulfone Synthesis
- Macrocyclic Aromatic Ether Sulfone Synthesis : Derivatives like bis(4-chlorophenyl)sulfone are used to create macrocyclic arylene ether sulfones, leading to advanced polyamides with unique properties (Rodewald & Ritter, 1997).
Crystal and Molecular Structure Analysis
- Crystal and Molecular Structure Study : Structural studies of methyl-(4-chlorophenyl)sulfone, a structurally related compound, provide insights into molecular interactions and crystal architectures, crucial for understanding material properties (Adamovich et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-6-(4-methylphenoxy)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3S/c1-16-7-11-19(12-8-16)29-21-15-22(26-23(25-21)17-5-3-2-4-6-17)30(27,28)20-13-9-18(24)10-14-20/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQSNVLTFLCDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((2-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2472729.png)
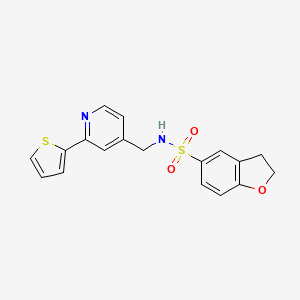
![tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B2472731.png)
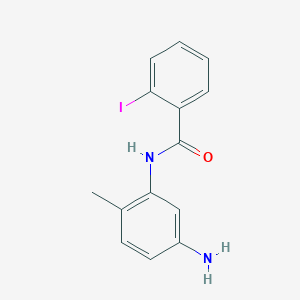




![N-ethyl-6-methyl-2-[4-(2-naphthoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2472745.png)
